3-Amino-5-bromo-1-(2,2-difluoroethyl)-1,4-dihydropyridin-4-one
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Overview
Description
3-Amino-5-bromo-1-(2,2-difluoroethyl)-1,4-dihydropyridin-4-one is a synthetic organic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-bromo-1-(2,2-difluoroethyl)-1,4-dihydropyridin-4-one typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of the bromine atom at the 5-position of the pyridine ring.
Amination: Introduction of the amino group at the 3-position.
Addition of Difluoroethyl Group: Incorporation of the 2,2-difluoroethyl group at the 1-position.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of reduced pyridine derivatives.
Substitution: The bromine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups at the 5-position.
Scientific Research Applications
3-Amino-5-bromo-1-(2,2-difluoroethyl)-1,4-dihydropyridin-4-one may have applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Could be explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-Amino-5-bromo-1-(2,2-difluoroethyl)-1,4-dihydropyridin-4-one would depend on its specific biological or chemical activity. It might interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1,4-dihydropyridin-4-one: Lacks the bromine and difluoroethyl groups.
5-Bromo-1,4-dihydropyridin-4-one: Lacks the amino and difluoroethyl groups.
1-(2,2-Difluoroethyl)-1,4-dihydropyridin-4-one: Lacks the amino and bromine groups.
Uniqueness
The presence of the amino, bromine, and difluoroethyl groups in 3-Amino-5-bromo-1-(2,2-difluoroethyl)-1,4-dihydropyridin-4-one makes it unique compared to other similar compounds. These functional groups can significantly influence its chemical reactivity and biological activity, potentially leading to unique applications and properties.
Properties
Molecular Formula |
C7H7BrF2N2O |
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Molecular Weight |
253.04 g/mol |
IUPAC Name |
3-amino-5-bromo-1-(2,2-difluoroethyl)pyridin-4-one |
InChI |
InChI=1S/C7H7BrF2N2O/c8-4-1-12(3-6(9)10)2-5(11)7(4)13/h1-2,6H,3,11H2 |
InChI Key |
VEPORBUPIDPQEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)C(=CN1CC(F)F)Br)N |
Origin of Product |
United States |
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